4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
Overview
Description
“4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid” is a chemical compound with the CAS Number: 1094219-66-5 . It has a molecular weight of 206.2 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O3/c13-9-3-4-11-7-2-1-6 (10 (14)15)5-8 (7)12-9/h1-2,5,11H,3-4H2, (H,12,13) (H,14,15) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Development of Pharmaceutical Compounds : This compound is a key intermediate in the manufacturing of certain pharmaceuticals. For example, it's used in the synthesis of GPIIb/IIIa receptor antagonist SB-214857-A, a potential therapeutic agent for certain cardiovascular conditions (Atkins et al., 2003).
Pharmacological Properties : Acyl derivatives of 1,5-benzodiazepines, including compounds related to 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid, have shown various pharmacological activities. Some derivatives exhibit analgesic and anticonvulsant effects, while others have shown antianxiety properties (Nawojski et al., 1988).
Synthesis of Antiallergic Agents : Derivatives of this compound have been synthesized and shown antiallergic activity. These include studies on the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines (Nohara et al., 1985).
Crystal Structure Analysis : The crystal structure of related compounds has been reported, providing insights into the molecular conformation and potential interactions with biological targets (Codding, 1983).
Synthesis of Benzodiazepine Derivatives : Novel methods for the synthesis of benzodiazepine derivatives, which are closely related to the structure of this compound, have been developed. These compounds have a range of biological activities, including acting as anxiolytics and antiarrhythmics (Shaabani et al., 2009).
Dipeptidomimetic Synthesis : This compound has been used in the synthesis of dipeptide mimetics, demonstrating its utility in creating complex molecular structures that mimic biological peptides (Lauffer & Mullican, 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9-3-4-11-7-2-1-6(10(14)15)5-8(7)12-9/h1-2,5,11H,3-4H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEFJTNHWHRSDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=C(C=C2)C(=O)O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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